2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide

Catalog No.
S548366
CAS No.
M.F
C22H24ClN7O
M. Wt
437.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)py...

Product Name

2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide

IUPAC Name

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide

Molecular Formula

C22H24ClN7O

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C22H24ClN7O/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29)

InChI Key

FCLOIQHNUARDSR-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4

Solubility

Soluble in DMSO, not in water

Synonyms

CTX0294885; CTX 0294885; CTX-0294885.

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4

Description

The exact mass of the compound 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide is 437.17309 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Information on the specific scientific research applications of 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide is currently limited. There is no record of published research on this specific molecule in the National Institutes of Health (NIH) database PubMed: .

  • Benzamides: This functional group is present in numerous drugs, particularly those targeting kinases, enzymes that play a crucial role in cell signaling [].
  • Piperazine Rings: Compounds containing piperazine rings exhibit a wide range of biological activities and are found in many FDA-approved medications [].
  • Chlorinated Pyrimidine Rings: This group is found in some kinase inhibitors and has been explored in the development of anticancer drugs [].

Based on this information, potential research applications for 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide could include:

  • Kinase Inhibition: The presence of the benzamide group suggests the molecule might be investigated as a potential inhibitor of kinases, enzymes involved in various cellular processes.
  • Anticancer Activity: The combination of the piperazine ring and the chlorinated pyrimidine ring warrants exploration of the molecule's potential antitumor properties.

2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide is a complex organic compound notable for its potential therapeutic applications. It belongs to a class of compounds that exhibit significant biological activity, particularly in the context of targeting specific molecular pathways in diseases such as cancer. The compound features a piperazine ring, a pyrimidine moiety, and a benzamide structure, which contribute to its pharmacological properties.

The molecular formula of this compound is C22H24ClN7O, and it has a molecular weight of approximately 424.92 g/mol. The presence of chlorine in its structure enhances its lipophilicity, which can influence its interaction with biological targets.

There is no current information on the mechanism of action of this compound.

  • The presence of chlorine might raise concerns about potential environmental impact or toxicity, although the extent would depend on the specific properties of the molecule [].
  • The benzamide group may have inherent biological activity, and its safety profile would depend on the overall structure of the molecule [].
, leading to higher yields and reduced reaction times.
  • Flow Chemistry: Continuous flow techniques allow for precise control over reaction conditions and can enhance the efficiency of multi-step syntheses.
  • Conventional Heating: Traditional methods involving refluxing in organic solvents are also employed, although they may take longer compared to modern techniques .
  • The biological activity of 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide has been investigated for its potential as an anticancer agent. It has shown promise in inhibiting specific kinases involved in tumor growth and proliferation. The compound acts by modulating signaling pathways such as the phosphatidylinositol 3-kinase and MAPK pathways, which are crucial for cell survival and division .

    In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

    The primary application of 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide is in drug development, particularly for cancer therapeutics. Its ability to inhibit key signaling pathways makes it a candidate for further clinical evaluation as an anticancer agent.

    Additionally, this compound may have applications in research settings aimed at understanding kinase-related signaling mechanisms and their implications in various diseases .

    Interaction studies involving 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide focus on its binding affinity to target proteins involved in cancer progression. These studies often employ techniques such as:

    • Surface Plasmon Resonance: To measure binding kinetics between the compound and target proteins.
    • Cell-Based Assays: To evaluate the functional effects of the compound on cellular signaling pathways.
    • Molecular Docking Studies: To predict how the compound interacts at a molecular level with specific targets .

    Several compounds share structural similarities with 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide, including:

    Compound NameStructure FeaturesUnique Aspects
    2-(5-Chloro-N-methylbenzamide)Lacks piperazine ringSimpler structure with less biological complexity
    4-(Piperazin-1-YL)-PhenolContains piperazine but lacks pyrimidineDifferent biological activity profile
    2-Amino-Pyrimidine DerivativesSimilar pyrimidine coreVarying substituents lead to different pharmacological properties

    Purity

    >98% (or refer to the Certificate of Analysis)

    XLogP3

    3.9

    Hydrogen Bond Acceptor Count

    7

    Hydrogen Bond Donor Count

    4

    Exact Mass

    437.1730861 g/mol

    Monoisotopic Mass

    437.1730861 g/mol

    Heavy Atom Count

    31

    Appearance

    white solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Modify: 2023-08-15
    1: Zhang L, Holmes IP, Hochgräfe F, Walker SR, Ali NA, Humphrey ES, Wu J, de Silva M, Kersten WJ, Connor T, Falk H, Allan L, Street IP, Bentley JD, Pilling PA, Monahan BJ, Peat TS, Daly RJ. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. J Proteome Res. 2013 Jul 5;12(7):3104-16. doi: 10.1021/pr3008495. Epub 2013 Jun 25. PubMed PMID: 23692254.

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